molecular formula C12H18ClN3O B1517921 2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol CAS No. 946812-10-8

2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol

Cat. No. B1517921
M. Wt: 255.74 g/mol
InChI Key: PHNNTQSQURBDKC-UHFFFAOYSA-N
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Description

Compounds with similar structures often have a phenyl ring (a hexagonal carbon ring) and a piperazine ring (a hexagonal ring with two nitrogen atoms). They can have various biological activities depending on the specific functional groups attached .


Synthesis Analysis

The synthesis of similar compounds often involves reactions between phenyl rings and piperazine rings . The specific synthesis process would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring and a piperazine ring, with various functional groups attached. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present. For example, they might react with strong oxidizing agents .


Physical And Chemical Properties Analysis

Similar compounds are often crystalline solids that may be sensitive to prolonged exposure to air and/or light. They are often insoluble in water .

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmacology
    • Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared .
    • Results or Outcomes : The results also vary. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • 2-Amino-4,6-diphenylnicotinonitriles (APNs)

    • Scientific Field : Oncology and Photophysics
    • Application Summary : APNs, including their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties .
    • Methods of Application : The study involved the synthesis of APNs and testing their cytotoxicity against breast cancer cell lines. Their photophysical properties were also investigated .
    • Results or Outcomes : Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin. The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values .
  • 4-Amino-2-chloropyridine

    • Scientific Field : Plant Growth Regulation
    • Application Summary : 4-Amino-2-chloropyridine can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth. It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .
  • 2-Aminothiazole Derivatives

    • Scientific Field : Drug Development
    • Application Summary : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
    • Methods of Application : Various 2-aminothiazole-based derivatives are synthesized and tested for their biological activities .
    • Results or Outcomes : The results vary depending on the specific biological activity being targeted. Some 2-aminothiazole derivatives have shown promising results in preclinical studies .
  • 4-(2-Amino-6-(2-(4-Chlorophenyl)-1H-Indol-3-yl)Pyrimidin-4-yl)Phenol

    • Scientific Field : Anti-Inflammatory Research
    • Application Summary : This compound has shown significant anti-inflammatory activity .
    • Methods of Application : The compound was tested using paw edema and acetic acid-induced writhings .
    • Results or Outcomes : The compound showed 87.4% inflammation inhibition using paw edema, and 78.5% inhibition of acetic acid-induced writhings .

Safety And Hazards

Similar compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may also be harmful to the eyes and respiratory system .

properties

IUPAC Name

2-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNNTQSQURBDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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